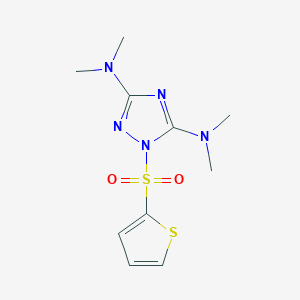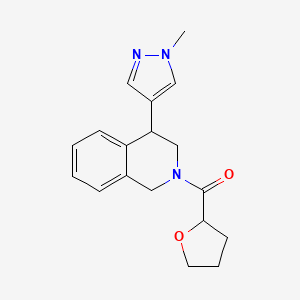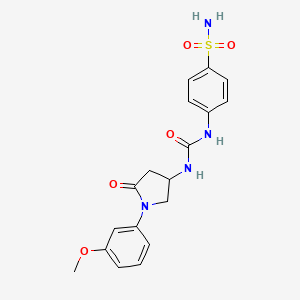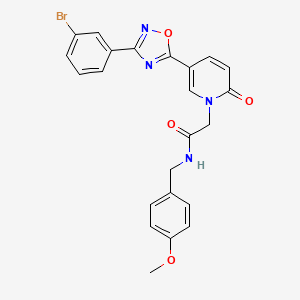![molecular formula C22H23ClN6O4 B2372100 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1021123-62-5](/img/structure/B2372100.png)
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN6O4 and its molecular weight is 470.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytokine Regulation for Shock Treatment : A study by Fukuda et al. (2000) explored a pyrimidylpiperazine derivative, which acts as a dual cytokine regulator of tumor necrosis factor-alpha and interleukin-10 production. This compound demonstrated potential in treating lipopolysaccharide-induced shock in mice (Fukuda et al., 2000).
Inotropic Activity in Cardiac Function : Wu et al. (2012) synthesized a series of related compounds and evaluated them for positive inotropic activity, which is critical for heart muscle contraction. One specific derivative showed significant potency in enhancing stroke volume in rabbit heart preparations, indicating potential application in treating heart conditions (Wu et al., 2012).
Anticonvulsant Activity Evaluation : Kayal et al. (2022) investigated the synthesis of 1-benzylsubstituted derivatives of a similar compound for anticonvulsant activities. Although the synthesized substances did not show significant anticonvulsant activity, the study provided insights into the pharmacophore role of certain fragments in anticonvulsant activity (Kayal et al., 2022).
Imaging Translocator Protein with PET : Dollé et al. (2008) described the synthesis of a novel series of compounds as selective ligands for the translocator protein, which is significant in positron emission tomography (PET) imaging. This research demonstrates the compound's potential in diagnostic imaging, especially in neurological and inflammatory diseases (Dollé et al., 2008).
Insecticidal Activity : Samaritoni et al. (2003) investigated the synthesis of dihydropiperazine neonicotinoid compounds, highlighting the utility of this class of compounds in developing insecticides. The study showcases the potential of these compounds in agricultural applications (Samaritoni et al., 2003).
Antibacterial and Cytotoxic Activity : Aggarwal et al. (2014) synthesized pyrazole derivatives and evaluated their antibacterial and cytotoxic activities. This study highlights the potential of these compounds in developing new antibacterial agents and cancer therapeutics (Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O4/c1-14(30)27-8-10-28(11-9-27)17-6-7-24-20-19(17)21(32)29(22(33)26(20)2)13-18(31)25-16-5-3-4-15(23)12-16/h3-7,12H,8-11,13H2,1-2H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFVNGWLDPDTFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)

![4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2372026.png)


![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)



